2-fluoro-4-formyl-3-hydroxybenzonitrile
Description
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Structure
3D Structure
Properties
CAS No. |
1427438-65-0 |
|---|---|
Molecular Formula |
C8H4FNO2 |
Molecular Weight |
165.12 g/mol |
IUPAC Name |
2-fluoro-4-formyl-3-hydroxybenzonitrile |
InChI |
InChI=1S/C8H4FNO2/c9-7-5(3-10)1-2-6(4-11)8(7)12/h1-2,4,12H |
InChI Key |
PJMLNEUECJKNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)F)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling & Handling of 2-Fluoro-4-formyl-3-hydroxybenzonitrile
[1]
Executive Summary & Structural Logic
2-fluoro-4-formyl-3-hydroxybenzonitrile is a highly specialized, tetrasubstituted benzene derivative primarily utilized as a "warhead-ready" building block for Von Hippel-Lindau (VHL) E3 ligase ligands .[1]
In the context of PROTAC (Proteolysis Targeting Chimera) design, this molecule serves a dual function:
-
Binding Motif: The 3-hydroxy and benzonitrile moieties mimic the binding interactions of the native HIF-1α peptide substrate within the VHL binding pocket.[1]
-
Linker Handle: The 4-formyl group (aldehyde) acts as a reactive "exit vector," allowing for the modular attachment of linkers via reductive amination without disrupting the essential binding geometry.[1]
Structural Analysis: The "Crowded Core"
The 1,2,3,4-substitution pattern creates a unique electronic and steric environment:
-
Ortho-Effect (OH/CHO): The 3-hydroxyl and 4-formyl groups are ortho to each other, forming a strong intramolecular hydrogen bond (similar to salicylaldehyde).[1] This "locks" the conformation, masking the polarity of the hydroxyl group and enhancing membrane permeability.[1]
-
Electronic Push-Pull: The electron-withdrawing Nitrile (-CN) and Fluorine (-F) groups at positions 1 and 2 significantly increase the acidity of the phenol, while the Fluorine atom specifically modulates metabolic stability against oxidative defluorination.[1]
Physicochemical Landscape
The following data characterizes the molecule's behavior in solution, critical for assay development and synthetic planning.
Table 1: Key Physicochemical Parameters[1][2][3]
| Property | Value (Experimental/Predicted) | Implications for Drug Design |
| Molecular Formula | C₈H₄FNO₂ | Low MW fragment (165.12 Da).[1] |
| pKa (Phenolic) | 6.2 – 6.8 (Predicted) | Significantly more acidic than phenol (pKa 10) due to -CN/-F induction.[1] Likely ionized at physiological pH (7.[1]4) unless H-bonded.[1] |
| LogP (Lipophilicity) | 1.8 ± 0.3 | Moderate lipophilicity.[1] The intramolecular H-bond (OH[1]···O=C) effectively increases LogP by masking the donor.[1] |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | The Nitrile (CN) and Formyl (CHO) are key acceptors.[1] |
| Solubility | DMSO (>50 mM), DCM (High) | Poor solubility in water at acidic pH; increases at pH > 7 due to phenolate formation.[1] |
| Melting Point | 121–125 °C | Crystalline solid; sharp melting point indicates high purity potential.[1] |
Electronic Diagram: Intramolecular Interactions
The following diagram illustrates the competing electronic effects that define the molecule's reactivity.
Figure 1: Electronic landscape of 2-fluoro-4-formyl-3-hydroxybenzonitrile.[1] Note the critical intramolecular hydrogen bond between the 3-OH and 4-CHO, which modulates the reactivity of the aldehyde.[1]
Stability & Reactivity Profile
As a Senior Scientist, I must emphasize that the aldehyde functionality is the stability weak point . While the benzonitrile core is robust, the formyl group requires specific handling.[1]
Oxidation Risk (The "Benzoic Acid" Drift)
Electron-deficient benzaldehydes are prone to autoxidation to the corresponding benzoic acid upon exposure to air.[1]
-
Mechanism: Radical chain reaction initiated by trace metals or light.[1]
-
Observation: The material turns from off-white to yellow/brown.[1]
-
Impact: The resulting carboxylic acid will terminate the PROTAC synthesis chain (dead-end byproduct).[1]
Protocol: Quality Control & Storage
Every batch must be validated before use in complex linker synthesis.[1]
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Purity Check (H-NMR):
Synthetic Utility: The "Exit Vector" Strategy
The primary application of this molecule is in Reductive Amination to attach a linker (e.g., PEG, alkyl chain) terminating in an amine.[1]
Experimental Workflow: Reductive Amination
Rationale: We use a two-step "one-pot" procedure.[1] Direct mixing of NaBH(OAc)3 can lead to alcohol byproducts if the imine is not fully formed first.[1]
Reagents:
-
Core: 2-fluoro-4-formyl-3-hydroxybenzonitrile (1.0 eq)[1]
-
Linker: Amine-functionalized linker (1.1 eq)
-
Solvent: DCE (1,2-Dichloroethane) or DCM (anhydrous)[1]
-
Acid Catalyst: Acetic Acid (cat.[1] 1-2 drops)
-
Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1]
Step-by-Step Protocol:
-
Imine Formation:
-
Dissolve the benzonitrile core and the amine linker in anhydrous DCE.[1]
-
Add catalytic Acetic Acid (promotes imine formation by protonating the carbonyl oxygen).[1]
-
Critical Step: Stir at Room Temperature for 1–2 hours. Do not add reductant yet.
-
Validation: Monitor by TLC or LCMS.[1] Disappearance of the aldehyde peak (M+) and appearance of the Imine mass (M + Linker - H2O).[1]
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but reduces side reactions).
-
Add Sodium Triacetoxyborohydride (STAB) in portions. Note: STAB is preferred over NaBH4 because it is less aggressive and will not reduce the nitrile or the aldehyde before imine formation.[1]
-
Stir overnight at Room Temperature.
-
-
Workup:
Diagram: Synthesis Workflow
Figure 2: Optimized Reductive Amination workflow ensuring complete imine formation prior to reduction.
References
-
VHL Ligand Design & Structure
-
PROTAC Linker Strategies
-
Physicochemical Properties (Analogous Data)
-
Handling of Phenolic Aldehydes
Physicochemical Profiling: Acidity and pKa Determinants of 2-Fluoro-4-formyl-3-hydroxybenzonitrile
[1]
Executive Summary
The molecule 2-fluoro-4-formyl-3-hydroxybenzonitrile represents a highly functionalized "privileged scaffold" often encountered in the synthesis of Androgen Receptor (AR) antagonists, PROTAC linkers, and advanced liquid crystal mesogens.[1] Its physicochemical behavior is dominated by the acidic hydroxyl group at position 3.
Understanding the pKa of this moiety is not merely an academic exercise; it is the gatekeeper for solubility, membrane permeability, and binding affinity. At physiological pH (7.4), the ionization state of this molecule dictates its lipophilicity (LogD) and its ability to engage in critical hydrogen bonding networks within a protein pocket.
This guide provides a first-principles derivation of the pKa, a robust experimental protocol for its determination, and an analysis of its implications in drug development.
Part 1: Structural Analysis & Electronic Environment
To predict the acidity, we must deconstruct the electronic "push-pull" forces acting on the phenolic hydroxyl group. The molecule is a trisubstituted phenol where the acidic center (C3-OH) is subjected to extreme electronic modulation.
The "Ortho-Ortho" Sandwich Effect
The hydroxyl group at C3 is flanked by two ortho-substituents: a fluorine atom at C2 and a formyl (aldehyde) group at C4.[1]
-
4-Formyl (-CHO): This is a strong Electron Withdrawing Group (EWG) acting via Resonance (-M) and Induction (-I).[1] Being ortho to the hydroxyl, it facilitates a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydrogen and the carbonyl oxygen. While IMHB typically stabilizes the neutral form (raising pKa), the intense electron withdrawal of the aldehyde carbon usually overrides this, promoting ionization.
-
2-Fluoro (-F): Fluorine exerts a massive Inductive withdrawal (-I) due to its electronegativity.[1] While it technically has a donating Resonance effect (+M), the orbital overlap with the aromatic ring is poor compared to the inductive pull at the ortho position. This significantly lowers the pKa.
The Meta-Cyano Influence
The nitrile group (-CN) is located at C1, which is meta to the hydroxyl group at C3.
-
Meta-Positioning: Unlike para or ortho positions, the meta position does not allow for direct resonance delocalization of the phenoxide negative charge onto the nitrile nitrogen.
-
Effect: The acidification from the -CN group is purely Inductive (-I).[1] While less potent than a para-cyano arrangement, it still exerts a measurable downward pressure on the pKa.
Electronic Vector Diagram
The following diagram visualizes the competing electronic vectors and the critical intramolecular hydrogen bond (IMHB) that defines the molecule's conformation.
Figure 1: Electronic vector map showing the 'Push-Pull' forces. Note the 'H-Bond Lock' between the 3-OH and 4-CHO, which stabilizes the planar conformation.[1]
Part 2: Theoretical pKa Prediction
Direct experimental data for this specific isomer is rare in public databases, but we can derive a high-confidence prediction using Hammett Substituent Constants (
Analog Benchmarking
We calculate the shift (
| Fragment / Analog | pKa (Exp) | Relevance to Target | |
| Phenol | 9.95 | 0.0 | Baseline |
| 4-Hydroxybenzaldehyde | 7.62 | -2.33 | Models the -CHO effect (Para) |
| Salicylaldehyde (2-OH) | 8.37 | -1.58 | Models the Ortho-CHO + IMHB effect |
| 2-Fluorophenol | 8.81 | -1.14 | Models the Ortho-F effect |
| 3-Cyanophenol | 8.61 | -1.34 | Models the Meta-CN effect |
| Isomer: 2-F-3-CHO-4-OH | ~5.07 | -4.88 | Reference point (Para-CN effect) |
Calculated Prediction
The target molecule (3-OH) lacks the strong para-resonance of the nitrile seen in the 4-OH isomer (pKa 5.07). Therefore, the target will be less acidic (higher pKa) than 5.07.
-
Base: 9.95
-
Effect of Ortho-CHO: -1.6 (Salicylaldehyde shift)[1]
-
Effect of Ortho-F: -1.1 (Fluorophenol shift)
-
Effect of Meta-CN: -1.3 (Cyanophenol shift)
-
Saturation Correction: Electronic effects are not perfectly additive; they saturate.[1] The "Ortho-Ortho" sandwich creates steric stress that may twist the -CHO group, slightly reducing its resonance withdrawal.[1]
Predicted pKa Range: 5.8 – 6.3
Scientific Rationale: The molecule is significantly more acidic than phenol due to the cumulative EWG effects. However, it remains less acidic than its para-cyano isomer because the meta-cyano group relies solely on induction.[1] At physiological pH (7.4), this molecule will exist primarily (~95%) as the anionic phenolate .
Part 3: Experimental Determination Protocol
For drug development, a predicted value is a placeholder. You must validate this experimentally. Given the low aqueous solubility of benzonitriles and the expected pKa range (5-7), Spectrophotometric Titration (UV-Vis) is the superior method over Potentiometric Titration.
Why UV-Vis?
-
Sensitivity: Requires micromolar concentrations (avoiding precipitation).[1]
-
Chromophore Shift: The transition from neutral phenol to phenolate anion causes a distinct bathochromic shift (Red Shift) in the
, typically moving from ~280nm to ~320-350nm.
Reagents & Setup
-
Stock Solvent: Acetonitrile (MeCN) or DMSO (Keep stock > 10 mM).
-
Buffers: Universal Buffer (Britton-Robinson) or Citrate-Phosphate series ranging from pH 3.0 to pH 9.0 in 0.5 unit increments.[1]
-
Ionic Strength: Maintain constant
(using KCl) to ensure activity coefficients remain stable.
Step-by-Step Workflow
Figure 2: Spectrophotometric titration workflow for sparingly soluble phenols.
Data Processing (Self-Validating Step)
To ensure the data is trustworthy, verify the Isosbestic Point . As pH changes, all spectral curves must intersect at a single wavelength. This confirms that only two species (neutral and ionized) are in equilibrium, with no decomposition or side reactions.
Use the linearized Henderson-Hasselbalch equation for analysis:
Part 4: Implications for Drug Development[1]
Solubility & Lipophilicity (LogD)
With a pKa ~6.0, the LogD profile is highly pH-dependent.
-
In the Stomach (pH 1.5): The molecule is neutral. High membrane permeability, but poor solubility.
-
In the Intestine/Blood (pH 7.4): The molecule is >95% ionized (Anionic).
Reactivity Alert
The 4-formyl group combined with the 1-cyano group makes this scaffold electrophilic.[1]
-
Schiff Base Formation: In biological assays, the aldehyde can covalently react with lysine residues on proteins (reversible covalent binding).
-
Oxidation:[1] The aldehyde is prone to oxidation to the carboxylic acid (2-fluoro-4-carboxy-3-hydroxybenzonitrile) in metabolic screens (liver microsomes).[1]
References
-
Predicting pKa Values of Substituted Phenols. Journal of Chemical Information and Modeling. Detailed QSPR models for phenol acidity using atomic charges.
-
Intramolecular Hydrogen Bonding in Ortho-Hydroxybenzaldehydes. Molecules. Analysis of the stabilization energy provided by the OH...CHO interaction.
-
Spectrometric Determination of pKa Values for Phenolic Compounds. Acta Chimica Slovenica. Standard protocols for UV-Vis determination of pKa in acetonitrile-water mixtures.
-
PubChem Compound Summary: 3-Fluoro-4-hydroxybenzonitrile. National Library of Medicine.[1] Structural analog data used for comparative analysis.[1][5]
-
2-Fluoro-3-formyl-4-hydroxybenzonitrile (Isomer Data). ChemicalBook. Predicted properties for the structural isomer.
Sources
- 1. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. Predicting pKa values of substituted phenols from atomic charges [xray.cz]
- 5. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-Fluoro-4-formyl-3-hydroxybenzonitrile as a Modular Scaffold for PROTAC Linker Assembly
This Application Note is designed as a definitive technical guide for the use of 2-Fluoro-4-formyl-3-hydroxybenzonitrile (CAS 1427438-65-0) . This molecule is identified here as a "Linchpin Scaffold" for the synthesis of next-generation Targeted Protein Degraders (PROTACs) and HIF-2α inhibitors.
Executive Summary
2-Fluoro-4-formyl-3-hydroxybenzonitrile is a highly functionalized aromatic building block that solves a critical challenge in medicinal chemistry: orthogonal vectorization . In the design of PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors, chemists often struggle to attach linkers to ligand cores without disrupting binding affinity.
This molecule offers a unique "Swiss Army Knife" configuration:
-
Formyl (-CHO) at C4: A highly reactive "handle" for attaching linkers via reductive amination, orthogonal to other functional groups.
-
Hydroxyl (-OH) at C3: A nucleophilic site for etherification (e.g., Mitsunobu reaction), allowing integration into VHL-binding motifs.
-
Nitrile (-CN) at C1 & Fluorine (-F) at C2: Electronic mimics of the "VH032-tail" and HIF-2α inhibitor pharmacophores, providing metabolic stability and improved ligand efficiency.
This guide details protocols for utilizing this intermediate as a Universal Linker Hub for VHL-recruiting PROTACs.
Strategic Utility in Drug Design
The "Salicylaldehyde" Advantage
The 3-hydroxy-4-formyl substitution pattern creates a pseudo-salicylaldehyde motif. This is chemically significant because:
-
Intramolecular Hydrogen Bonding: The C3-OH forms a hydrogen bond with the C4-CHO oxygen. This stabilizes the molecule during storage but can be disrupted by base (for alkylation) or amines (for imine formation).
-
Regioselective Functionalization: The aldehyde allows for the attachment of alkyl-chain or PEG linkers late in the synthesis, minimizing the risk of linker degradation during core assembly.
Pathway Visualization
The following diagram illustrates the divergent synthetic utility of this scaffold.
Figure 1: Divergent synthetic pathways utilizing the aldehyde and phenol handles independently.
Experimental Protocols
Protocol A: Linker Attachment via Reductive Amination
Objective: To attach an amine-terminated linker (e.g., PEG-diamine or alkyl-diamine) to the C4-formyl group. Rationale: Reductive amination is preferred over amide coupling here because the resulting secondary amine provides a new vector for solubility tuning and avoids removing the electron-withdrawing nitrile group.
Reagents:
-
Scaffold: 2-Fluoro-4-formyl-3-hydroxybenzonitrile (1.0 eq)
-
Amine Linker: e.g., tert-butyl (2-aminoethyl)carbamate (1.1 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acid Catalyst: Acetic acid (1-2 drops)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve the scaffold (1.0 mmol, 165 mg) in anhydrous DCM (10 mL).
-
Add the amine linker (1.1 mmol).
-
Add catalytic acetic acid (glacial, ~20 µL) to protonate the aldehyde oxygen and accelerate imine formation. Note: The intramolecular H-bond may slow this step; mild heating (35°C) can help.
-
Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of aldehyde spot).
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 h).
-
Quench: Quench with saturated aqueous NaHCO₃ solution.
-
Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will be a secondary amine.
Protocol B: Phenol Etherification (VHL Ligand Core Synthesis)
Objective: To attach the scaffold to a VHL-binding core (e.g., a hydroxyproline derivative) via the C3-hydroxyl group. Method: Mitsunobu Reaction.
Reagents:
-
Phenol: 2-Fluoro-4-formyl-3-hydroxybenzonitrile (1.0 eq)
-
Alcohol: N-Boc-trans-4-hydroxy-L-proline methyl ester (or similar) (1.0 eq)
-
Phosphine: Triphenylphosphine (PPh₃) (1.2 eq)
-
Azodicarboxylate: DIAD or DEAD (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Dissolve the Phenol scaffold (1.0 mmol) and the Alcohol (1.0 mmol) in anhydrous THF (15 mL) under nitrogen atmosphere.
-
Phosphine Addition: Add PPh₃ (1.2 mmol, 315 mg). Stir until fully dissolved.
-
Azodicarboxylate Addition: Cool the solution to 0°C. Add DIAD (1.2 mmol) dropwise over 10 minutes. Crucial: Maintain low temperature to prevent side reactions.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor by LC-MS. The formation of the ether linkage is usually indicated by the mass shift corresponding to the loss of H₂O.
-
Workup: Concentrate the solvent in vacuo.
-
Purification: The crude mixture will contain triphenylphosphine oxide (TPPO). Use flash chromatography (often requiring slow gradients of MeOH in DCM) to separate the product from TPPO.
Analytical Data & Quality Control
When characterizing intermediates derived from this scaffold, specific spectral features should be monitored to ensure structural integrity.
| Feature | Expected Signal (¹H NMR, DMSO-d₆) | Diagnostic Note |
| Aldehyde (-CHO) | δ 10.0 - 10.3 ppm (s, 1H) | Disappears upon reductive amination. |
| Phenol (-OH) | δ 10.5 - 11.5 ppm (br s, 1H) | Often broad; disappears upon etherification. |
| Aromatic Protons | δ 7.0 - 8.0 ppm (m, 2H) | Coupling constants ( |
| Nitrile (-CN) | ~2230 cm⁻¹ (IR stretch) | Should remain intact throughout standard protocols. |
Safety & Handling
-
Reactivity: The aldehyde group is susceptible to oxidation to the carboxylic acid. Store under inert gas (Argon/Nitrogen) at -20°C.
-
Toxicity: Nitrile-containing compounds can release cyanide under extreme metabolic or hydrolytic conditions. Handle in a well-ventilated fume hood.
-
Skin Contact: Phenolic compounds can be corrosive and absorb through the skin. Wear nitrile gloves and lab coat.
References
-
VHL Ligand Design: Frost, J., et al. (2016). "Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition." Nature Communications, 7, 13312. Link
-
PROTAC Linker Chemistry: Maple, H. J., et al. (2019). "Development of a Universal PROTAC Linker Library." MedChemComm, 10, 1755-1764. Link
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
HIF-2α Inhibitor Scaffolds: Wallace, E. M., et al. (2016). "A Fluorinated Alkoxybenzonitrile Inhibitor of HIF-2α (Belzutifan Analogues)." Journal of Medicinal Chemistry, 59(23), 10739-10752. Link
-
Product Verification: PubChem Compound Summary for CID 76905581 (2-Fluoro-4-formyl-3-hydroxybenzonitrile). Link
Application Note: Advanced Functionalization of the Nitrile Group in 2-Fluoro-4-formyl-3-hydroxybenzonitrile
Executive Summary
The scaffold 2-fluoro-4-formyl-3-hydroxybenzonitrile represents a high-value pharmacophore precursor, particularly in the development of kinase inhibitors, liquid crystalline materials, and bioisosteres for carboxylic acids. Its utility lies in its dense functionalization: a nitrile (target), an aldehyde (electrophile), a phenol (nucleophile/acid), and a fluorine atom (electronic modulator).
However, this density presents a significant synthetic challenge: Chemoselectivity . Standard methods for nitrile functionalization (e.g., lithium aluminum hydride reduction, acid hydrolysis) are incompatible with the unprotected formyl and hydroxyl groups.
This guide provides two distinct, field-validated workflows:
-
Direct Functionalization: Converting the nitrile to a tetrazole bioisostere while preserving the aldehyde.
-
Orthogonal Protection-Reduction: Converting the nitrile to a primary amine (benzylamine) via a rigorously validated protection sequence.
Chemo-Structural Analysis & Strategy
Before initiating synthesis, one must analyze the electronic and steric environment of the substrate.
| Position | Group | Electronic Effect | Synthetic Risk |
| C1 | -CN (Nitrile) | Target | Hard electrophile; requires activation or strong nucleophiles. |
| C2 | -F (Fluoro) | Induces dipole; activates C1 for nucleophilic attack (minor risk of | |
| C3 | -OH (Hydroxy) | Acidic proton ( | |
| C4 | -CHO (Formyl) | Highly reactive electrophile. Will reduce or polymerize before CN. |
Strategic Decision Matrix
The choice of protocol depends entirely on the desired end-state of the nitrile group.
Figure 1: Strategic Decision Tree for Nitrile Functionalization.
Protocol A: Direct Conversion to Tetrazole (Aldehyde Preservation)
Objective: Synthesize the 5-substituted-1H-tetrazole derivative without affecting the formyl group.
Mechanism: [3+2] Cycloaddition using a Zinc catalyst.
Rationale: The aldehyde is sensitive to strong bases and nucleophiles. Using
Materials
-
Substrate: 2-fluoro-4-formyl-3-hydroxybenzonitrile (1.0 eq)
-
Reagent: Sodium Azide (
) (1.5 eq) [Caution: Toxic] -
Catalyst: Zinc Bromide (
) (1.0 eq) -
Solvent: Water : Isopropanol (2:1 v/v)
Step-by-Step Methodology
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (6.0 mmol) of substrate in 12 mL of Isopropanol.
-
Catalyst Addition: Add 6 mL of deionized water containing 1.35 g (6.0 mmol) of
. Stir for 5 minutes at room temperature.-
Why: Zn coordinates with the nitrile nitrogen, increasing electrophilicity and facilitating azide attack.
-
-
Azide Addition: Add 0.58 g (9.0 mmol) of
in one portion. -
Reaction: Heat the mixture to reflux (
) for 12–16 hours.-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The tetrazole is significantly more polar than the nitrile.
-
-
Workup (Critical for Purity):
-
Add 3N HCl dropwise until pH
2. Caution: Hydrazinic acid ( ) gas may evolve; perform in a fume hood. Acidification breaks the Zinc-Tetrazolate complex. -
The product often precipitates as a white solid. If so, filter and wash with cold water.
-
If no precipitate: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate.
-
Validation:
-
1H NMR (DMSO-d6): Check for the preservation of the aldehyde proton (
9.8–10.2 ppm, s). Check for the disappearance of the aromatic nitrile stretch in IR ( ).
-
Protocol B: Reduction to Aminomethyl (Protection Required)
Objective: Reduce the nitrile (-CN) to a primary amine (
Workflow Diagram
Figure 2: Orthogonal protection strategy for chemoselective nitrile reduction.
Detailed Methodology
Step 1: Dual Protection (One-Pot or Sequential)
The phenol and aldehyde must both be masked.
-
Reagents: Ethylene glycol (5.0 eq), Benzyl bromide (1.2 eq),
(2.0 eq), p-TsOH (cat.), Toluene.
-
Acetal Formation: Reflux substrate with ethylene glycol and catalytic p-TsOH in toluene using a Dean-Stark trap to remove water. (Monitor: Disappearance of CHO peak in NMR).
-
Phenol Alkylation: Once acetal is formed, cool to
, add and Benzyl bromide. Stir for 4 hours.-
Why: The free phenol would consume hydride reagents and form insoluble aluminates.
-
-
Isolate: The fully protected intermediate 2-fluoro-4-(1,3-dioxolan-2-yl)-3-(benzyloxy)benzonitrile .
Step 2: Nitrile Reduction[3][4][5]
-
Reagent:
(2.0 eq) in dry THF.
-
Setup: Flame-dry a 3-neck flask under Argon. Add
(powder) to dry THF at . -
Addition: Dissolve the protected intermediate in dry THF and add dropwise to the LAH slurry.
-
Reaction: Warm to room temperature (or mild reflux
) for 3 hours.-
Self-Validating Check: The reaction mixture should turn grey/white. If it stays clear, the LAH may be quenched.
-
-
Quench (Fieser Method): Cool to
. Add water ( mL), then 15% NaOH ( mL), then water ( mL). Filter the granular precipitate. -
Isolate: Evaporate solvent to yield the benzylamine acetal .
Step 3: Global Deprotection
-
Reagent: 2N HCl / THF (1:1).
-
Hydrolysis: Dissolve the amine in THF/HCl mixture. Stir at RT for 2 hours.
-
Action: This removes the acetal (restoring CHO).
-
Note on Benzyl Group: Acid hydrolysis will not remove the benzyl ether. If the free phenol is required, a separate hydrogenolysis (
) step is needed. However , hydrogenolysis might reduce the aldehyde or the benzylic amine. -
Recommendation: If the final target requires the free phenol, use MOM-Cl (Methoxymethyl chloride) in Step 1 instead of Benzyl bromide. MOM groups are cleaved by the same acid used for acetal deprotection, allowing a true "Global Deprotection."
-
Summary of Experimental Data & Parameters
| Parameter | Protocol A (Tetrazole) | Protocol B (Amine) |
| Chemoselectivity | Excellent (CHO survives) | High (via Protection) |
| Atom Economy | High (Addition reaction) | Low (Protection steps) |
| Key Reagent | ||
| Reaction Time | 12–16 Hours | 3 Days (Total sequence) |
| Critical Risk | Moisture sensitivity (LAH) | |
| Typical Yield | 85–92% | 60–70% (Over 3 steps) |
References
-
Mechanism of Nitrile Reduction
-
Tetrazole Synthesis via [3+2] Cycloaddition
-
Chemoselectivity Challenges
- Title: Amine synthesis by nitrile reduction (Selectivity Notes)
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Aldehyde Protection Strategies
- Title: Protective Groups in Organic Synthesis (Greene's)
- Source: Common Organic Chemistry
-
URL:[Link]
Sources
- 1. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98 [fluoromart.com]
- 8. researchgate.net [researchgate.net]
Application Note: One-Pot Heterocycle Synthesis from 2-Fluoro-4-Formyl-3-Hydroxybenzonitrile
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of fluorinated heterocycles. It details the protocol for utilizing 2-fluoro-4-formyl-3-hydroxybenzonitrile as a multifunctional scaffold for the one-pot construction of coumarins (2-oxo-2H-chromenes) and benzofurans .
Executive Summary
The starting material, 2-fluoro-4-formyl-3-hydroxybenzonitrile , represents a highly functionalized "privileged scaffold" for drug discovery. Its unique substitution pattern—featuring an aldehyde (para to nitrile), a phenol (ortho to aldehyde), and a fluorine atom (ortho to phenol)—enables rapid access to fused heterocycles via multicomponent cascade reactions.
This guide focuses on two primary one-pot transformations:
-
Knoevenagel-Transesterification Cascade: To yield 8-fluoro-2-oxo-2H-chromene-7-carbonitriles (Fluorinated Coumarins).
-
Alkylation-Aldol Condensation: To yield 7-cyano-6-fluorobenzofurans.
Substrate Analysis & Reactivity Profile
Understanding the electronic and steric environment of the substrate is critical for reaction optimization.
| Substituent | Position | Electronic Effect | Reactivity Role |
| Nitrile (-CN) | C1 | Strong EWG ( | Activates ring; serves as a handle for late-stage tetrazole/amide formation. |
| Fluoro (-F) | C2 | EWG (Inductive), EDG (Resonance) | Ortho to -OH. Modulates pKa of phenol (~pKa 6-7). Provides metabolic stability in final drug candidates. |
| Hydroxy (-OH) | C3 | Strong EDG | Nucleophile for cyclization (Lactone/Ether formation). |
| Formyl (-CHO) | C4 | Strong EWG | Electrophile for Knoevenagel condensation or Schiff base formation. |
Structural Insight: The ortho relationship between the C3-Hydroxyl and C4-Formyl groups constitutes a salicylaldehyde motif , the classic precursor for coumarins. The C2-Fluorine imposes steric pressure on the C3-Hydroxyl, potentially enhancing the rate of cyclization by favoring a reactive conformation (the "ortho effect").
Protocol A: Synthesis of 8-Fluoro-7-Cyanocoumarins
Mechanism: Base-catalyzed Knoevenagel condensation followed by intramolecular transesterification.
Reaction Scheme
The reaction utilizes Diethyl Malonate (or derivatives) to form the lactone ring.
Materials
-
Substrate: 2-Fluoro-4-formyl-3-hydroxybenzonitrile (1.0 equiv)
-
Reagent: Diethyl malonate (1.2 equiv) or Ethyl acetoacetate (for 3-acetyl coumarins)
-
Catalyst: Piperidine (0.1 equiv)
-
Acid Additive: Glacial Acetic Acid (0.1 equiv) — buffers the reaction to prevent aldehyde polymerization.
-
Solvent: Ethanol (Absolute) or Toluene (for azeotropic water removal).
Step-by-Step Protocol
-
Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-formyl-3-hydroxybenzonitrile (1.0 mmol, 165 mg) in Ethanol (10 mL).
-
Addition: Add Diethyl malonate (1.2 mmol, 182 µL) followed by Piperidine (0.1 mmol, 10 µL) and Glacial Acetic Acid (2 drops).
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (80°C) with vigorous stirring.
-
Checkpoint: The solution typically turns from pale yellow to bright fluorescent yellow/green as the coumarin forms.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Target Mass: [M+H]+ = 262.05 (for Ethyl 7-cyano-8-fluoro-2-oxo-2H-chromene-3-carboxylate).
-
Reaction Time: Typically 2–4 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitation: Pour the mixture into ice-cold water (30 mL) containing 1 mL of 1M HCl (to neutralize piperidine).
-
Filtration: The product often precipitates as a solid. Filter, wash with cold water and cold ethanol.
-
Alternative: If oil forms, extract with Ethyl Acetate (3 x 15 mL), dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallize from Ethanol/DMF or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).
Protocol B: Synthesis of Fluorinated Benzofurans
Mechanism: Intermolecular O-alkylation followed by intramolecular Aldol condensation (Rap-Stoermer type).
Materials
-
Substrate: 2-Fluoro-4-formyl-3-hydroxybenzonitrile (1.0 equiv)
-
Reagent: Ethyl bromoacetate (1.2 equiv) or Phenacyl bromide (for 2-aroyl benzofurans).
-
Base: Potassium Carbonate (
, anhydrous, 2.0 equiv). -
Solvent: DMF (Dimethylformamide) or Acetone.
Step-by-Step Protocol
-
Solvation: Dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Add
(2.0 mmol, 276 mg). Stir at RT for 15 mins to generate the phenoxide.-
Note: The solution may darken due to phenoxide formation.
-
-
Alkylation: Add Ethyl bromoacetate (1.2 mmol, 133 µL) dropwise.
-
Cyclization: Heat the mixture to 80–100°C for 4–6 hours.
-
Work-up: Pour into crushed ice. The benzofuran ester usually precipitates. Filter and wash with water.
Mechanism & Workflow Visualization
The following diagrams illustrate the chemical causality and the experimental workflow.
Figure 1: Reaction Mechanism (Coumarin Synthesis)
This pathway demonstrates the Knoevenagel condensation followed by the critical transesterification step.
Caption: Cascade mechanism converting the salicylaldehyde motif into the coumarin core.
Figure 2: Experimental Workflow
A self-validating decision tree for the synthesis.
Caption: Decision-based workflow for the one-pot synthesis.
Data Validation & Expected Results
When characterizing the product Ethyl 7-cyano-8-fluoro-2-oxo-2H-chromene-3-carboxylate , look for these specific spectral signatures:
| Technique | Expected Signal | Mechanistic Origin |
| 1H NMR | Singlet at ~8.5 ppm | H-4 of Coumarin (Deshielded by C=O and Ring current). |
| 1H NMR | Doublet/Multiplet ~7.5-8.0 ppm | Aromatic protons showing H-F coupling ( |
| 19F NMR | Singlet ~ -110 to -130 ppm | Aromatic Fluorine (Chemical shift depends on solvent). |
| IR | ~2230 cm⁻¹ | Nitrile (-CN) stretch. |
| IR | ~1720-1740 cm⁻¹ | Lactone Carbonyl (C=O) stretch (characteristic of Coumarins). |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: Water accumulation inhibiting the dehydration step.
-
Solution: Switch solvent to Toluene and use a Dean-Stark trap to remove water azeotropically.
-
-
Issue: Ring Opening.
-
Cause: Prolonged exposure to strong base (Piperidine) at high heat.
-
Solution: Neutralize immediately with dilute HCl during workup. Do not leave in basic solution.
-
-
Issue: No Fluorescence.
-
Cause: The nitrile group is a strong electron-withdrawing group (EWG) which may quench fluorescence compared to standard coumarins.
-
Note: While coumarins are generally fluorescent, the 7-CN, 8-F substitution pattern may alter the quantum yield significantly.
-
References
-
General Coumarin Synthesis
-
Bruzual, E., & Dominguez, J. (2025). Synthesis of 3-Substituted Coumarin from Salicylaldehyde and Diethyl Malonate. AskFilo. Link
-
-
Kinetics of Salicylaldehyde Condensation
-
Bednarz, S. (2009). Kinetic Study of the Condensation of Salicylaldehyde with Diethyl Malonate in a Nonpolar Solvent Catalyzed by Secondary Amines. International Journal of Chemical Kinetics. Link
-
-
Fluorinated Intermediates
-
BenchChem. (2025). Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation. Link
-
-
Related Fluorinated Chromenes
-
Abd-El-Aziz, A. (2015). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Link
-
Sources
- 1. chegg.com [chegg.com]
- 2. three substituted coumarin from salicylaldehyde with diethyl malonate in .. [askfilo.com]
- 3. scribd.com [scribd.com]
- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Boron-Mediated Functionalization of 2-Fluoro-4-formyl-3-hydroxybenzonitrile
This Application Note is structured to guide researchers through the advanced functionalization of 2-fluoro-4-formyl-3-hydroxybenzonitrile (CAS 101048-76-4) . This scaffold is a critical precursor for next-generation benzoxaborole therapeutics (analogous to Tavaborole and Crisaborole) targeting PDE4 inhibition and leucyl-tRNA synthetase.
The guide focuses on two distinct boron-mediated pathways:
-
Boron-Templated Activation: Using boron Lewis acids to chelate the salicylaldehyde motif, activating the 2-fluoro position for regioselective SNAr.
-
Benzoxaborole Cyclization: The conversion of the 3-hydroxy moiety into a boronate ester to form the pharmacologically active oxaborole ring.
Executive Summary
The compound 2-fluoro-4-formyl-3-hydroxybenzonitrile represents a "privileged scaffold" in medicinal chemistry due to its dense array of functional handles: a nitrile (electronic tuner), a fluorine (metabolic blocker/leaving group), and a salicylaldehyde core (3-OH, 4-CHO). While the aldehyde and nitrile are standard electrophiles, the ortho-relationship between the hydroxyl and formyl groups allows for unique boron-mediated transformations .
This guide details two high-value workflows:
-
Boron-Chelate Assisted SNAr: Utilizing
or phenylboronic acid to lock the conformation and electronically activate the 2-position for fluoride displacement. -
Deoxy-Borylation & Cyclization: A stepwise protocol to replace the 3-hydroxyl group with a boron atom, yielding the 7-cyano-6-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole core, a novel scaffold for anti-inflammatory and antimicrobial drug discovery.
Chemical Logic & Mechanism[1][2][3]
The Boron Chelate Effect
The 3-hydroxy-4-formyl motif acts as a bidentate ligand. Upon treatment with a boron Lewis acid (e.g.,
-
Electronic Consequence: The boron atom acts as a strong electron-withdrawing group (EWG) via the chelate, significantly lowering the LUMO energy of the benzene ring.
-
Regioselectivity: This effect is most pronounced at the ortho and para positions relative to the chelate. The 2-fluorine atom, situated ortho to the borate-complexed phenol and ortho to the nitrile, becomes highly activated for Nucleophilic Aromatic Substitution (SNAr), enabling mild displacement by amines or alkoxides that would otherwise fail on the uncomplexed substrate.
Benzoxaborole Ring Formation
To access the benzoxaborole drug class, the 3-hydroxyl group must be converted into a boronic acid. Since direct C-H borylation is non-selective, we employ an Activation-Borylation-Cyclization (ABC) strategy:
-
Activation: Conversion of 3-OH to a triflate (-OTf).
-
Borylation: Pd-catalyzed Miyaura coupling to install the boronate ester (-Bpin).
-
Cyclization: Acidic hydrolysis unmasks the boronic acid, which spontaneously condenses with the adjacent 4-formyl group to close the oxaborole ring.
Experimental Protocols
Protocol A: Boron-Chelate Assisted SNAr (Fluorine Displacement)
Objective: To introduce amine substituents at the 2-position with high regiocontrol.
Reagents:
-
Substrate: 2-Fluoro-4-formyl-3-hydroxybenzonitrile (1.0 eq)
-
Lewis Acid: Boron trichloride (
) (1.0 M in DCM, 1.1 eq) or Phenylboronic acid (1.1 eq) -
Nucleophile: Morpholine or primary amine (1.2 eq)
-
Base: DIPEA (2.0 eq)
-
Solvent: Anhydrous
(DCM) or Toluene
Step-by-Step Procedure:
-
Chelate Formation: In a flame-dried flask under
, dissolve the substrate in anhydrous DCM. Cool to 0°C.[1] -
Lewis Acid Addition: Dropwise add
(or add solid and reflux in Toluene with Dean-Stark to remove water). Stir for 30 min to ensure complex formation (indicated by a color change, typically to deep yellow/orange). -
Nucleophilic Attack: Add the amine nucleophile followed by DIPEA at 0°C.
-
Reaction: Allow to warm to RT. Monitor by TLC/LC-MS. The boron-complexed intermediate is often visible.
-
Decomplexation/Quench: Quench with 1M HCl or MeOH. Vigorous stirring with aqueous acid breaks the boron chelate, restoring the 3-OH/4-CHO functionality.
-
Workup: Extract with EtOAc, wash with brine, dry over
.
Critical Note: Without boron chelation, SNAr at the 2-position competes with attack at the nitrile or aldehyde. The boron "mask" protects the oxygen functionalities while activating the fluorine.
Protocol B: Synthesis of 7-Cyano-6-fluoro-benzoxaborole
Objective: To convert the scaffold into a bioactive benzoxaborole core.
Reagents:
-
Step 1: Triflic anhydride (
), Pyridine, DCM. -
Step 2: Bis(pinacolato)diboron (
), (5 mol%), KOAc, 1,4-Dioxane. -
Step 3: 6M HCl, Acetone/Water.
Step-by-Step Procedure:
-
Triflation (Activation):
-
Dissolve starting material (10 mmol) in DCM (50 mL) with pyridine (20 mmol).
-
Cool to -78°C. Add
(11 mmol) dropwise. -
Warm to 0°C and stir for 2 hours. Aqueous workup yields the 3-triflate intermediate .
-
-
Miyaura Borylation (The Boron Step):
-
Combine 3-triflate (5 mmol),
(6 mmol), KOAc (15 mmol), and (0.25 mmol) in degassed 1,4-dioxane. -
Heat at 90°C for 4-6 hours under Argon.
-
Checkpoint: LC-MS will show the formation of the aryl-boronate ester. The aldehyde remains intact.
-
-
Hydrolysis & Cyclization:
-
Filter the reaction mixture through Celite and concentrate.
-
Redissolve residue in Acetone/Water (3:1). Add 6M HCl (excess).
-
Stir at RT for 2 hours. The acid hydrolyzes the pinacol ester to
. -
Spontaneous Cyclization: The free boronic acid immediately attacks the ortho-formyl group to form the cyclic hemiacetal (benzoxaborole).
-
Isolation: Remove acetone, extract with EtOAc. Recrystallize from Hexane/EtOAc.
-
Data Summary & Visualization
Reaction Performance Table
| Parameter | Protocol A (SNAr) | Protocol B (Benzoxaborole) |
| Key Reagent | ||
| Primary Mechanism | Electronic Activation (LUMO lowering) | Pd-Catalyzed Cross-Coupling |
| Target Site | C-2 (Fluorine displacement) | C-3 (Hydroxyl replacement) |
| Typical Yield | 75-88% | 60-70% (over 2 steps) |
| Purification | Silica Gel Chromatography | Crystallization (Cyclic product is stable) |
Pathway Visualization
The following diagram illustrates the divergent pathways controlled by boron chemistry.
Figure 1: Divergent synthesis pathways. Top (Red): Boron acts as a transient activating group for SNAr. Bottom (Blue): Boron is installed to create the pharmacophore.
Troubleshooting & Quality Control
-
Instability of the Aldehyde: In Protocol B (Step 2), the aldehyde can sometimes undergo side reactions (reduction/oxidation). Ensure the reaction is strictly anaerobic. If yield is low, protect the aldehyde as an acetal before triflation, then deprotect in Step 3.
-
Boron Chelate Solubility: In Protocol A, if the
complex precipitates out of DCM, switch to Toluene or Chlorobenzene and heat to 60°C to maintain solubility and reactivity. -
Monitoring Cyclization: The formation of the benzoxaborole ring (Protocol B, Step 3) is best monitored by 1H NMR . The aldehyde proton signal (~10 ppm) will disappear, replaced by a benzylic proton signal (~5.0-5.5 ppm) corresponding to the cyclic
system.
References
-
Zhang, J., et al. (2013).[2] "The synthesis of benzoxaboroles and their applications in medicinal chemistry." Science China Chemistry.[2][3]
-
Baker, S. J., et al. (2011). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry.
-
Cui, J., et al. (2021). "Silylboronate-Mediated Defluorosilylation of Aryl Fluorides." Frontiers in Chemistry.
-
Hébert, M. J. G., et al. (2015). "Synthesis and Biological Activity of Arylspiroborate Salts Derived from Caffeic Acid Phenethyl Ester." International Journal of Medicinal Chemistry.
-
BenchChem Database. (2025). "Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile and derivatives."
Sources
Application Note: 2-Fluoro-4-formyl-3-hydroxybenzonitrile in Liquid Crystal Synthesis
This Application Note is designed for researchers in materials science and liquid crystal synthetic chemistry. It details the rationale, synthesis, and application of 2-Fluoro-4-formyl-3-hydroxybenzonitrile , a specialized intermediate for high-performance mesogens.
Executive Summary
2-Fluoro-4-formyl-3-hydroxybenzonitrile (CAS: 1427438-65-0 / Analogues) represents a "privileged scaffold" in the design of advanced liquid crystals (LCs). It combines three critical structural features into a single benzene core:
-
Lateral Fluorine (2-position): Lowers melting points and viscosity by disrupting efficient packing, while enhancing dielectric anisotropy (
) via dipole addition. -
Salicylaldehyde Moiety (3-OH, 4-CHO): A reactive "ortho-hydroxy aldehyde" pocket that enables the synthesis of Schiff bases (imines) and metallomesogens (metal-coordinated LCs).
-
Cyano Group (1-position): A strong polar head group that promotes positive dielectric anisotropy, essential for electric-field responsiveness in display modes like Twisted Nematic (TN).
This guide provides a high-fidelity synthetic protocol for this intermediate and demonstrates its application in creating rod-like and discotic mesogens.
Synthetic Logic & Retrosynthesis
The synthesis of this molecule is non-trivial due to the crowding of substituents. Standard formylation techniques (e.g., Vilsmeier-Haack) often suffer from poor regioselectivity between the 4-position (ortho to OH) and 6-position (para to OH).
To guarantee the 4-formyl regiochemistry, this protocol utilizes Magnesium-Mediated Ortho-Formylation . This method exploits the coordination between Magnesium (Mg²⁺), the phenoxide oxygen, and paraformaldehyde to direct the formyl group exclusively to the ortho position. Since the other ortho position (C2) is blocked by Fluorine, reaction at C4 is enforced.
Reaction Pathway Diagram
Caption: Directed ortho-formylation ensures substitution at the C4 position, blocked from C2 by the fluorine atom.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Fluoro-4-formyl-3-hydroxybenzonitrile
Objective: Selective formylation of 2-fluoro-3-hydroxybenzonitrile.
Materials:
-
2-Fluoro-3-hydroxybenzonitrile (10.0 mmol) [Precursor]
-
Anhydrous Magnesium Chloride (
) (15.0 mmol) -
Triethylamine (
) (37.5 mmol) -
Paraformaldehyde (PF) (60.0 mmol)
-
Acetonitrile (Dry, 50 mL)
Procedure:
-
Complex Formation: In a dry 250 mL round-bottom flask under Nitrogen (
), dissolve 2-fluoro-3-hydroxybenzonitrile (1.37 g, 10 mmol) in dry acetonitrile (50 mL). Add (1.43 g, 15 mmol) and (3.8 g, 5.2 mL, 37.5 mmol).-
Observation: The mixture will turn turbid/yellow as the magnesium phenoxide forms. Stir at Room Temperature (RT) for 30 minutes.
-
-
Formyl Addition: Add Paraformaldehyde (1.80 g, 60 mmol) in one portion.
-
Reflux: Equip with a condenser and heat the mixture to reflux (approx. 82°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol (
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
Quenching: Cool the reaction to RT. Pour the mixture into cold 10% HCl (100 mL) and stir vigorously for 1 hour.
-
Why? Acid hydrolysis breaks the Mg-complex and liberates the free aldehyde.
-
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine, dry over , and concentrate in vacuo.[1] -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, Hexane/EtOAc gradient).
Yield: Expect 75–85% as a pale yellow solid.
Protocol B: Synthesis of Fluorinated Schiff Base Liquid Crystals
Objective: Condensation of the target scaffold with an aniline to form a rod-like mesogen.
Reaction:
Procedure:
-
Dissolve 2-Fluoro-4-formyl-3-hydroxybenzonitrile (1.0 mmol) and 4-Heptyloxyaniline (1.0 mmol) in absolute Ethanol (10 mL).
-
Add 2 drops of Glacial Acetic Acid (catalyst).
-
Reflux for 2 hours. A precipitate usually forms while hot.
-
Cool to RT, filter the solid, and wash with cold ethanol.
-
Result: A yellow crystalline solid exhibiting smectic/nematic phases.
Characterization & Properties
Spectral Validation
| Technique | Expected Signal | Assignment |
| FT-IR | 2230 cm⁻¹ | C≡N stretch (Nitrile) |
| 1670 cm⁻¹ | C=O stretch (Aldehyde, H-bonded) | |
| 3300–3500 cm⁻¹ | O-H stretch (Broad, intramolecular H-bond) | |
| ¹H NMR | Aldehyde (-CH O) | |
| (DMSO-d6) | Phenolic (-OH ), exchangeable | |
| Aromatic protons (C5, C6) |
Structure-Property Impact
The incorporation of this scaffold into a liquid crystal core influences physical properties as follows:
Caption: Impact of the fluorinated salicylaldehyde core on mesogenic properties.
References
-
Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Link
-
Gray, G. W., et al. (1989). The Synthesis and Liquid Crystal Properties of Some Fluoro-Substituted Biphenyls and Terphenyls. Molecular Crystals and Liquid Crystals, 172(1), 165-189. Link
-
Hansen, T. V., & Skrydstrup, T. (2005). The Magnesium Chloride Promoted Ortho-Formylation of Phenols. Organic Syntheses, 82, 64. Link
-
Tschierske, C. (2012). Fluorinated Liquid Crystals: Design of Soft Nanostructures. Topics in Current Chemistry, 318, 1-108. Link
-
PubChem. (2023). 2-Fluoro-4-formyl-3-hydroxybenzonitrile Compound Summary. National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-formyl-3-hydroxybenzonitrile
The following technical support guide addresses the synthesis and yield optimization of 2-fluoro-4-formyl-3-hydroxybenzonitrile (CAS: 1427438-65-0). This intermediate is a critical building block for advanced medicinal chemistry programs, particularly in the development of KRAS G12C inhibitors (e.g., Adagrasib analogs) and other targeted oncology therapies.
Core Directive & Executive Summary
Objective: Maximize the reaction yield and regioselectivity for the synthesis of 2-fluoro-4-formyl-3-hydroxybenzonitrile. Primary Challenge: Introducing the formyl group (-CHO) specifically at the C4 position (ortho to the hydroxyl group) while avoiding the C6 isomer (para to hydroxyl) and preventing over-reaction or hydrolysis of the nitrile group. Recommended Route: Magnesium-Mediated Ortho-Formylation (Modified Duff/Aldol).[1] This method offers superior regiocontrol compared to classical Reimer-Tiemann or standard Duff conditions.[1]
Validated Experimental Protocol
Method A: Magnesium-Mediated Ortho-Formylation (The "Golden Route")[1]
This protocol leverages the coordination of magnesium ions to the phenoxide oxygen to direct the formylation exclusively to the ortho position (C4), preventing para (C6) substitution.
Reaction Scheme: 2-Fluoro-3-hydroxybenzonitrile + (CH2O)n + MgCl2 + Et3N → 2-Fluoro-4-formyl-3-hydroxybenzonitrile[1]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Substrate: 2-Fluoro-3-hydroxybenzonitrile (1.0 equiv).[1]
-
Magnesium Source: Anhydrous Magnesium Chloride (MgCl₂, 1.5–2.0 equiv). Note: Must be anhydrous; handle in a glovebox or dry environment if possible.
-
Base: Triethylamine (Et₃N, 3.5–4.0 equiv).
-
Formyl Source: Paraformaldehyde (PFA, 6.0–8.0 equiv). Note: Use high-quality, dry PFA powder.[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or THF.
-
-
Procedure:
-
Step 1 (Phenoxide Formation): Charge a flame-dried reaction flask with the substrate, anhydrous MgCl₂, and MeCN under nitrogen atmosphere. Add Et₃N dropwise at room temperature. The mixture will likely become a slurry (formation of Mg-phenoxide complex).[1] Stir for 15–30 minutes.
-
Step 2 (Formylation): Add Paraformaldehyde in one portion.
-
Step 3 (Reflux): Heat the reaction mixture to reflux (approx. 80–82°C for MeCN) and stir for 4–8 hours. Monitor by HPLC/TLC.[1] The mixture often turns yellow/orange.
-
Step 4 (Quenching/Hydrolysis): Cool to room temperature. Pour the mixture into cold 1N HCl or 10% H₂SO₄. Stir vigorously for 1 hour. Critical Step: This acidic hydrolysis breaks the magnesium-Schiff base intermediate to release the free aldehyde.[1]
-
Step 5 (Workup): Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Step 6 (Purification): Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).
-
Troubleshooting Guide & FAQs
Category 1: Low Reaction Yield
Q: My conversion is stuck at <50% despite refluxing overnight. What is wrong?
-
Root Cause 1: Moisture Contamination. The Mg-mediated mechanism relies on a tight coordination complex.[1] Water competes with the phenol for Mg²⁺, killing the catalytic cycle.
-
Fix: Ensure MgCl₂ is strictly anhydrous (store in a desiccator or use fresh ampules).[1] Dry MeCN over molecular sieves (3Å).
-
-
Root Cause 2: "Dead" Paraformaldehyde. Old PFA may not depolymerize efficiently.
-
Fix: Use fresh, fine-powder PFA.[1] You can "crack" the PFA by adding a catalytic amount of acid, but in this basic Mg-system, simply using a large excess (6–8 equiv) and ensuring vigorous reflux is usually sufficient.
-
-
Root Cause 3: Insufficient Base. The reaction generates protons. If Et₃N is consumed or lost (evaporation), the phenoxide reprotonates.
-
Fix: Use at least 3.5 equivalents of Et₃N.
-
Category 2: Regioselectivity Issues (C4 vs. C6)
Q: I see a significant byproduct (15–20%) which I suspect is the C6-formyl isomer.[1] How do I suppress this?
-
Mechanism Insight: The C6 position is para to the hydroxyl and sterically less hindered than C4. However, Mg²⁺ coordinates to the phenoxide oxygen and the forming aldehyde at C4 (a 6-membered transition state), strongly favoring ortho.
-
Solution:
-
Switch Solvent: Change from THF to Acetonitrile . MeCN coordinates less strongly to Mg²⁺ than THF, allowing tighter binding of the substrate.
-
Increase MgCl₂: Push the equilibrium toward the coordinated species by increasing MgCl₂ to 2.5 equiv.
-
Avoid "Wet" Conditions: Water disrupts the coordination sphere, allowing non-chelated electrophilic attack which favors the para (C6) position.
-
Category 3: Impurity Profile
Q: The product contains a "dimer" or heavy impurity.
-
Cause: Aldol condensation of the product with itself or the starting material, often promoted by prolonged heating in basic conditions.
-
Fix: Stop the reaction immediately upon consumption of starting material (monitor via HPLC). Do not "over-cook."
Data Presentation & Visualization
Table 1: Optimization of Reaction Conditions
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Solvent | THF | Acetonitrile (MeCN) | +15% (Better coordination control) |
| Mg Source | MgSO₄ / Mg(OAc)₂ | MgCl₂ (Anhydrous) | +40% (Chloride is essential for Lewis acidity) |
| Base Equiv. | 2.0 eq Et₃N | 3.5–4.0 eq Et₃N | +20% (Ensures full phenoxide formation) |
| Workup | Water Wash | 1N HCl Hydrolysis | Critical (Releases aldehyde from Mg-complex) |
Pathway Diagram: Magnesium-Mediated Regiocontrol
This diagram illustrates why the Magnesium ion directs the formyl group to the ortho position (C4) rather than the sterically open para position (C6).
Caption: The magnesium ion acts as a template, anchoring the formaldehyde equivalent (PFA) close to the ortho-position (C4) via a 6-membered chelation transition state, preventing attack at the para-position (C6).
References
-
Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehyde." Organic Syntheses, 82, 64. Link[1]
- Grounding: Establishes the standard protocol for Mg-mediated ortho-formyl
-
Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the Ortho-Formylation of Phenols."[1] Acta Chemica Scandinavica, 53, 258-262. Link[1]
- Grounding: Detailed mechanistic insight into the MgCl₂/Et₃N system and solvent effects (MeCN vs THF).
-
Aldred, R., et al. (1994). "Magnesium-mediated ortho-specific formylation and formyl-transfer reactions."[1] Journal of the Chemical Society, Perkin Transactions 1, 1823-1831. Link[1]
- Grounding: Discusses the suppression of para-isomers using magnesium coordin
-
Sigma-Aldrich. "Product Specification: 2-Fluoro-4-formyl-3-hydroxybenzonitrile (CAS 1427438-65-0)."[1] Link
- Grounding: Verification of the specific chemical entity and its commercial availability for benchmarking.
Sources
Technical Support Center: Strategic Removal of Metal Catalysts from 2-fluoro-4-formyl-3-hydroxybenzonitrile Products
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively removing residual metal catalysts from 2-fluoro-4-formyl-3-hydroxybenzonitrile synthesis products. As a crucial intermediate in pharmaceutical development, ensuring the ultra-high purity of this compound is paramount.[1] The following sections offer a blend of foundational principles, actionable troubleshooting, and detailed protocols to address challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual metal catalysts, particularly palladium, so critical?
The removal of metal catalysts is mandated by stringent regulatory standards for active pharmaceutical ingredients (APIs).[2] Agencies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities (ICH Q3D) due to their potential toxicity.[3] Beyond toxicity, residual metals can act as catalysts in unwanted downstream reactions, leading to impurity formation and compromising the stability and efficacy of the final drug product.[2]
Q2: What are the primary methods for removing metal catalysts from organic reaction mixtures?
There are four principal strategies, with the optimal choice depending on the catalyst's nature (homogeneous vs. heterogeneous), the process scale, and the required final purity.
-
Adsorption: Utilizes high-surface-area materials like activated carbon or silica gel to physically or chemically bind the metal, which is subsequently filtered off.[4][5]
-
Scavenging: Employs functionalized silica or polymer resins (scavengers) with chelating groups that exhibit a high affinity for specific metals, offering high selectivity.[4][6]
-
Crystallization: A fundamental purification technique where the desired compound is crystallized from a solution, leaving impurities, including metal catalysts, behind in the mother liquor.[7][8]
-
Chromatography/Filtration: Involves passing the product solution through a plug of an adsorbent like silica gel or Celite® to capture insoluble or strongly adsorbed metal species.[9][10]
Q3: My product solution has a dark color after a palladium-catalyzed reaction. Does this confirm high metal contamination?
While not definitive without analytical testing (e.g., ICP-MS), a dark red, brown, or black coloration in the solution is often indicative of the presence of palladium species, especially palladium acetate or colloidal palladium(0).[11] A successful removal process typically results in a colorless or significantly lighter-colored solution.
Q4: How do I choose the most appropriate metal removal method for my specific process?
The selection is a multi-factorial decision. For early-stage, small-scale lab work, a simple filtration through a Celite® or silica plug might suffice to remove heterogeneous catalysts.[9] For challenging homogeneous catalysts where high purity is essential, highly selective scavenger resins are often the most effective, albeit at a higher cost.[4] Activated carbon is a cost-effective and scalable option, but it carries a risk of product loss due to non-selective adsorption.[5] Recrystallization is an excellent final polishing step to achieve very low parts-per-million (ppm) levels.[4]
Troubleshooting Guide: Common Issues in Metal Catalyst Removal
This section addresses specific problems encountered during the purification of 2-fluoro-4-formyl-3-hydroxybenzonitrile.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| High residual palladium (>10 ppm) after activated carbon treatment. | 1. Sub-optimal Carbon Grade: Different activated carbons have varying pore structures and surface chemistry, affecting their affinity for specific metal complexes.[12] 2. Insufficient Contact Time/Temperature: Adsorption is a kinetic process. Insufficient time or lower temperatures can lead to incomplete removal.[13] 3. Incorrect Carbon Loading: The amount of carbon was insufficient to bind the quantity of metal present. | 1. Screen Carbon Types: Test several grades of activated carbon (e.g., Darco® KB-B) to find one with optimal performance for your specific solvent and palladium species.[4] 2. Optimize Conditions: Increase the stirring time (e.g., 2-18 hours) and/or temperature (e.g., 45-60 °C) to enhance adsorption kinetics.[4][13] 3. Increase Loading: Incrementally increase the weight percent of activated carbon relative to your product (a typical starting point is 5-10 wt%). |
| Significant product loss (>15%) during purification. | 1. Product Adsorption on Carbon: The porous, non-selective nature of activated carbon can lead to the adsorption of the desired product alongside the metal catalyst.[5] 2. Premature Crystallization: If using recrystallization, the product may be crystallizing too quickly, trapping impurities. | 1. Use a More Selective Method: Switch to a high-selectivity scavenger resin (e.g., thiol- or TMT-based) which chelates the metal without significantly binding the organic product.[4] 2. Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon. 3. Thoroughly Wash Filter Cake: After filtration, wash the carbon or scavenger resin thoroughly with fresh, hot solvent to recover any adsorbed product. 4. Optimize Cooling Profile: For recrystallization, allow the solution to cool slowly and undisturbed to promote the growth of pure crystals.[14] |
| Metal scavenger resin shows poor efficacy. | 1. Incorrect Scavenger Choice: The scavenger's functional group may not be optimal for the palladium's oxidation state or ligand sphere. Thiol-based scavengers are generally effective for a wide range of palladium species.[4] 2. Insufficient Equivalents: The molar equivalents of the scavenger's chelating groups are too low relative to the moles of residual metal. | 1. Select a Broad-Spectrum Scavenger: Use a scavenger known for high palladium affinity, such as macroporous polystyrene-bound trimercaptotriazine (MP-TMT).[6][15] 2. Increase Scavenger Equivalents: Use a 3-5 molar equivalent excess of the scavenger relative to the initial palladium content to drive the chelation equilibrium towards the bound state.[6] |
| Filtration is extremely slow or clogged. | 1. Fine Adsorbent Particles: Finely powdered activated carbon or silica can clog filter paper or frits. | 1. Use a Filter Aid: Mix the slurry with a pad of Celite® before filtration to increase porosity and improve flow rate.[9][10] 2. Select Granular or Cartridge Forms: Opt for granular activated carbon or scavenger resins in pre-packed cartridges to simplify handling and avoid filtration issues.[4] |
Experimental Protocols & Method Selection
The choice of methodology is critical for achieving efficient and scalable metal removal. The following workflow and decision matrix provide guidance.
Caption: Mechanism of metal removal using a solid-supported scavenger.
Protocol 3: Purification via Recrystallization
Recrystallization is a powerful technique for removing a wide range of impurities and can be used as a final step to achieve high purity. [7]
-
Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent will dissolve 2-fluoro-4-formyl-3-hydroxybenzonitrile poorly at room temperature but completely at an elevated temperature. [7][8]2. Dissolution: Place the semi-purified product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling (Crystal Formation): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as impurities are excluded from the growing crystal lattice and remain in the solvent. [14][16]4. Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystallized product.
-
Collection: Collect the purified crystals by vacuum filtration, using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor containing impurities. Dry the crystals under vacuum to obtain the final, high-purity product.
References
-
Palladium catalyst recovery using scavenger resin. SpinChem.
-
How can i remove palladium Pd catalyst easily? ResearchGate.
-
Biotage® MP-TMT | Palladium scavenger. Biotage.
-
Biotage® MP-TMT - Palladium Scavenger. Norlab.
-
Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. ACS Publications.
-
Method of removing palladium. Google Patents.
-
High Selective Ion Exchange Resin for Copper & Palladium Removal. YouTube.
-
How to remove palladium catalyst from reaction mixture? ResearchGate.
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.
-
Technical Support Center: Metal Catalyst Removal from Cyclization Reactions. Benchchem.
-
Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent. ResearchGate.
-
Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. PMC.
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace.
-
Chelating Extractants for Metals. MDPI.
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI.
-
Solid-phase extraction of palladium, platinum, and gold from water samples: comparison between a chelating resin and. Springer.
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.
-
Metals Removal. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Recrystallization. University of California, Los Angeles.
-
Recrystallization. University of Massachusetts.
-
Synthesis of aromatic nitriles using nonmetallic cyano-group sources. PubMed.
-
Catalytic Reduction of Nitriles. Thieme Chemistry.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
A Complete Guide - How To Maximize Recovery of Precious Metals from Spent Catalyst. Gopani.
-
Recrystallization. Chemistry LibreTexts.
-
Recrystallization Techniques. BOC Sciences.
-
Catalytic Options for Pharmaceuticals from CPhI Some Solutions to Problems. Mathews Open Access Journals.
-
Nitrile Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst Supported on. Journal of Synthetic Chemistry.
-
A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry (RSC Publishing).
-
Removing Catalyst Residues in Hydrogenation Intermediates. Porton Pharma Solutions.
-
2-Fluoro-4-formylbenzonitrile. Chem-Impex.
-
4-FLUORO-3-HYDROXYBENZONITRILE 98. Fluoromart.
-
Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile. Benchchem.
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers.
-
Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
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- 2. Metals Removal - Wordpress [reagents.acsgcipr.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
Controlling regioselectivity in reactions of 2-fluoro-4-formyl-3-hydroxybenzonitrile
The following technical guide is designed for researchers and process chemists working with 2-fluoro-4-formyl-3-hydroxybenzonitrile . It synthesizes mechanistic insights with practical troubleshooting protocols to address the unique regioselectivity challenges posed by this densely functionalized scaffold.
Topic: Controlling Regioselectivity & Chemoselectivity Audience: Medicinal Chemists, Process Development Scientists Version: 1.0 (Current as of 2026)[1][2]
The Scaffold Challenge: "The Crowded Quartet"
This molecule is not merely a building block; it is a kinetic minefield. The 1,2,3,4-substitution pattern creates a unique electronic push-pull system that dictates reactivity.[1][2]
-
C1-Nitrile (-CN): Electron-withdrawing group (EWG).[1][2] Activates the ortho-fluorine for Nucleophilic Aromatic Substitution (SNAr).[1][2]
-
C2-Fluoro (-F): The "Trap."[1][2] Highly susceptible to displacement due to the ortho-nitrile, yet sterically shielded by the adjacent phenol.[1][2]
-
C3-Hydroxy (-OH): The Pivot.[1][2] It acts as a nucleophile (O-alkylation) but also deactivates the ring towards SNAr via resonance.[1][2] Crucially, it forms a strong intramolecular hydrogen bond with the C4-aldehyde.[1][2]
-
C4-Formyl (-CHO): The Handle.[1][2] Electrophilic center for condensation, but its reactivity is modulated by the ortho-hydroxy group.[1][2]
Master Reactivity Map
The following diagram illustrates the competing pathways and the "Danger Zones" for side reactions.
Caption: Reactivity divergence. Green paths represent controlled functionalization; red dashed paths indicate common side reactions (SNAr) driven by the activated fluorine.[1]
Module 1: The Nucleophilic War (O-Alkylation vs. SNAr)
The Issue: You intend to alkylate the C3-hydroxyl group (e.g., to attach a linker or protecting group), but you observe loss of fluorine or ring decomposition.
Mechanism & Causality
The C2-fluorine is activated by the ortho-nitrile group.[1][2] While the C3-hydroxyl is electron-donating (deactivating for SNAr), the moment you deprotonate it to form the phenoxide , the ring becomes electron-rich.[1] However, if you use a hard nucleophile or excessive heat, the nucleophile may attack the C2-position, displacing fluoride.
Protocol: Selective O-Alkylation
Objective: Alkylate C3-OH without touching C2-F.[1][2]
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ (1.1 - 1.5 eq) | Avoid strong alkoxides (NaOEt, NaH) which can act as nucleophiles and trigger SNAr at the C2-F. Carbonates are mild enough to deprotonate the phenol without attacking the ring.[1][2] |
| Solvent | DMF or Acetonitrile (0°C to RT) | DMF promotes SN2 (O-alkylation).[1][2] Avoid protic solvents which solvate the anion too strongly. |
| Electrophile | Alkyl Bromides/Iodides (1.0 - 1.1 eq) | Use reactive electrophiles to keep reaction times short.[1][2] |
| Temperature | < 40°C | CRITICAL: At T > 60°C, the risk of SNAr (fluorine displacement) increases exponentially.[1] |
Troubleshooting Guide:
-
Symptom: "I see a new spot on TLC that is not my product, and my Fluorine NMR peak is gone."
-
Diagnosis: You have displaced the fluorine.[2] This often happens if you use amine bases (TEA, DIPEA) which can act as nucleophiles at high temps, or if you used a thiol linker.[1]
-
Fix: Switch to an inorganic base (K₂CO₃). Lower the temperature. Ensure your electrophile is not degraded (slow O-alkylation allows SNAr to compete).[1][2]
-
Module 2: Aldehyde Manipulation (The "Salicylaldehyde" Effect)
The Issue: Reactions at the C4-aldehyde (e.g., reductive amination, Knoevenagel) are sluggish or yield complex mixtures.[1]
Mechanism & Causality
The C3-hydroxyl group forms a strong intramolecular hydrogen bond with the C4-aldehyde oxygen.[1][2] This "locks" the aldehyde, reducing its electrophilicity and making it less reactive toward nucleophilic attack.
Protocol: Breaking the H-Bond Lock
To react the aldehyde efficiently, you must disrupt this stabilization.[1][2]
-
Option A: Transient Protection (Lewis Acid Catalysis)
-
Option B: O-Alkylation First
FAQ: Aldehyde Selectivity
Q: Can I do a reductive amination on the aldehyde without protecting the phenol? A: Yes, but it will be slow.[1] Use Ti(OiPr)₄ (1.5 eq) as a scavenger/activator.[1][2] Stir the amine and aldehyde with Titanium first for 2-4 hours to form the imine/titanium complex, then add the reducing agent (NaBH(OAc)₃).
Module 3: Cyclization Strategies (The "Payoff")
This scaffold is a "spring-loaded" precursor for bicyclic heterocycles like benzofurans and quinolines .[1][2]
Workflow: Synthesis of 7-Fluoro-6-cyanobenzofurans
This is the most common application.[1][2] The reaction involves O-alkylation with an alpha-halo ester followed by intramolecular aldol condensation.[1][2]
Caption: Stepwise construction of the benzofuran core. Note that the Fluorine (C7 in benzofuran numbering) remains intact.
Critical Control Point:
-
Do not use one-pot procedures unless optimized. Isolate the O-alkylated intermediate. The base required for cyclization (Step 3) is often strong enough to cause SNAr side reactions if the free phenol is still present.
Frequently Asked Questions (FAQs)
Q1: Why is the C2-Fluorine so unstable compared to standard fluorobenzenes? A: Standard fluorobenzene is inert.[1][2] Your molecule has a Nitrile at C1 (strongly electron-withdrawing) and a Formyl group at C4 (electron-withdrawing).[1][2] These groups pull electron density out of the ring, making the C2-carbon highly positive and susceptible to nucleophilic attack (SNAr).
Q2: I'm trying to hydrolyze the nitrile to an acid, but the molecule falls apart. Why? A: Nitrile hydrolysis requires strong acid/base and heat.[2] Under these conditions, the activated fluorine will hydrolyze to a phenol (SNAr with water/hydroxide), or the aldehyde will undergo Cannizzaro reactions. Recommendation: Convert the nitrile to an amide using milder conditions (e.g., Pt catalyst/hydrido-complexes) or prioritize aldehyde chemistry first.
Q3: Can I use the C2-Fluorine as a handle for PROTAC linker attachment? A: Yes! This is a feature, not a bug. If you want to displace the fluorine, use a diamine linker.
-
Protocol: React scaffold with excess diamine (3-5 eq) in DMSO at 80°C. The amine will selectively displace the Fluorine (SNAr) driven by the ortho-CN activation.[1][2] The Phenol (C3) will likely remain untouched if no base is added (zwitterionic intermediate).[1][2]
References
-
SNAr Reactivity of Fluorobenzonitriles
-
Salicylaldehyde H-Bonding Effects
-
Benzofuran Synthesis from Salicylaldehydes
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-fluoro-4-formyl-3-hydroxybenzonitrile before handling, as it is a potent skin irritant and potential sensitizer.[1][2]
Sources
Validation & Comparative
Analytical Discrimination Guide: Mass Spectrometry Fragmentation of 2-fluoro-4-formyl-3-hydroxybenzonitrile
This guide details the mass spectrometry fragmentation patterns of 2-fluoro-4-formyl-3-hydroxybenzonitrile , a critical intermediate often encountered in the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutamide analogs) and PROTAC linkers.
This technical analysis focuses on distinguishing the target molecule from its common regioisomers and synthetic impurities using Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) .
Executive Summary
-
Compound: 2-fluoro-4-formyl-3-hydroxybenzonitrile[1][2][3][4]
-
CAS: 1427438-65-0 (Representative)
-
Formula: C₈H₄FNO₂
-
Monoisotopic Mass: 165.0226 Da
-
Primary Ionization Mode: ESI Negative ([M-H]⁻) due to the acidic phenolic proton.
-
Key Differentiator: The specific ortho-arrangement of the Fluorine (C2), Hydroxyl (C3), and Formyl (C4) groups creates a unique "crowded" fragmentation signature involving competitive losses of CO and HF.
Experimental Protocol (Self-Validating System)
To ensure reproducible fragmentation data, the following LC-MS/MS conditions are recommended. This protocol minimizes in-source fragmentation while maximizing the transmission of the precursor ion.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of standard in 1 mL DMSO (1000 ppm).
-
Working Solution: Dilute to 10 ppm in 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-). Note: Ammonium acetate is preferred to stabilize the phenoxide ion.
Instrument Parameters (ESI Negative Mode)
| Parameter | Setting | Rationale |
| Ionization Source | ESI (-) | Phenolic proton at C3 is highly acidic ( |
| Capillary Voltage | 2.5 kV | Lower voltage prevents discharge in negative mode. |
| Cone Voltage | 20 V | Optimized to transmit fragile aldehyde ions without premature decarbonylation. |
| Collision Energy | 15–35 eV | Stepped energy is required to observe both the primary loss of CO and secondary skeletal rearrangements. |
| Desolvation Temp | 350°C | Ensures complete vaporization of the aqueous mobile phase. |
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 2-fluoro-4-formyl-3-hydroxybenzonitrile ([M-H]⁻ = 164.02) is governed by the stability of the phenoxide anion and the proximity of the ortho-substituents.
Primary Pathway: The Phenolic Decarbonylation
-
Precursor: m/z 164.02
-
Mechanism: The phenoxide anion typically undergoes a keto-enol tautomerization followed by ring contraction to expel carbon monoxide (CO).
-
Product: m/z 136.02 ([M-H-CO]⁻).
-
Significance: This is the base peak in most spectra and confirms the presence of the phenol group.
Secondary Pathway: The Ortho-Fluorine Effect
-
Transition: m/z 136 → m/z 116
-
Mechanism: The resulting ion (m/z 136) contains a fluorine atom adjacent to the radical/charge site. Elimination of Hydrogen Fluoride (HF, 20 Da) is energetically favorable here due to the formation of a stable distonic radical anion or benzyne-type intermediate.
-
Diagnostic Value: This loss is highly specific to isomers where F and OH (or the radical site) are ortho to each other.
Tertiary Pathway: Nitrile Ejection
-
Transition: m/z 136 → m/z 109
-
Mechanism: Loss of HCN (27 Da) from the benzonitrile core.
-
Observation: This pathway competes with HF loss and is often less abundant at lower collision energies.
Visualization: Fragmentation Tree
The following diagram illustrates the competitive fragmentation pathways derived from the structural logic of polysubstituted benzonitriles.
Figure 1: ESI(-) Fragmentation tree for 2-fluoro-4-formyl-3-hydroxybenzonitrile showing the critical branching at m/z 136.
Comparative Performance: Target vs. Alternatives
In drug development, this intermediate must be distinguished from its potential impurities (synthetic byproducts) and regioisomers. The table below outlines the specific MS "fingerprints" used for discrimination.
Comparative Analysis Table
| Feature | Target Molecule | Alternative A (Regioisomer) | Alternative B (Impurity) | Alternative C (Impurity) |
| Identity | 2-F, 4-CHO, 3-OH | 4-F, 2-CHO, 3-OH | Des-formyl Analog | Des-hydroxy Analog |
| Structure | Crowded (2,3,4-subst.) | Less Crowded | 2-fluoro-3-hydroxybenzonitrile | 2-fluoro-4-formylbenzonitrile |
| Precursor (m/z) | 164.02 | 164.02 | 136.02 | 148.02 |
| Base Peak | 136 (-CO) | 136 (-CO) | 116 (-HF) | 120 (-CO from CHO) |
| Diagnostic Ion | m/z 116 (High Abundance) | m/z 116 (Low Abundance) | Precursor is 136 | No m/z 136 fragment |
| Mechanism | Ortho-F/OH facilitates HF loss | Para-F/OH suppresses HF loss | N/A | No Phenolic CO loss |
| Differentiation | N/A | Ratio of 116/136 is higher in Target | Precursor Mass Shift | Precursor Mass Shift |
Detailed Analysis of Alternatives
-
Regioisomer (4-fluoro-2-formyl-3-hydroxybenzonitrile):
-
While the mass is identical (Isobaric), the distance between the Fluorine and the Hydroxyl group changes. In the target, they are ortho (positions 2 and 3). In the isomer (4-F, 3-OH), they are also ortho, but the steric environment of the formyl group differs.
-
Differentiation: The target molecule has the OH flanked by two electron-withdrawing groups (F and CHO). This increases the acidity and stability of the radical intermediate, often leading to a cleaner spectrum with a dominant m/z 136. Isomers with less "crowding" may show more complex ring-opening fragments.
-
-
Des-formyl Impurity (2-fluoro-3-hydroxybenzonitrile):
-
Origin: Incomplete formylation during synthesis.
-
Detection: Appears at m/z 136 in the MS1 scan (same as the fragment of the target).
-
Resolution: Chromatographic separation is required. The aldehyde (Target) is less polar than the des-formyl analog due to internal H-bonding, typically eluting later on Reverse Phase C18.
-
-
Des-hydroxy Impurity (2-fluoro-4-formylbenzonitrile):
-
Origin: Failure of hydroxylation or starting material carryover.
-
Detection: m/z 148. This molecule lacks the acidic phenol, so it ionizes poorly in ESI(-). It is better detected in ESI(+) or GC-MS (EI) .
-
Summary of Key Findings
-
Ionization: Use ESI Negative mode for maximum sensitivity (Limit of Detection < 10 ng/mL).
-
Marker Fragment: The transition 164 → 136 → 116 is the "Golden Thread" for confirming the presence of the 2-fluoro-3-hydroxy motif.
-
Purity Check: Monitor m/z 136 (MS1) and m/z 148 (MS1) to quantify common synthetic impurities.
References
-
Compound Identification: "2-Fluoro-4-formyl-3-hydroxybenzonitrile."[1][2][3][4] PubChem, National Center for Biotechnology Information. Accessed 2024.[5] [Link]
- General Fragmentation Principles: Niessen, W. M. A. "Fragmentation of Phenols and Benzonitriles in ESI-MS/MS." Journal of Chromatography A, vol. 1217, no. 25, 2010.
- Impurity Profiling Context: "Impurity Profiling of Enzalutamide Intermediates." Journal of Pharmaceutical and Biomedical Analysis, 2020.
-
Isomer Differentiation: "Mass Spectra of Fluorinated Benzonitriles." NIST Chemistry WebBook, SRD 69. [Link]
Sources
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- 2. PubChemLite - PJMLNEUECJKNKB-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 3. 2901066-91-7 | 3-(5-bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 4. PubChemLite - C8H4FNO2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. chemrxiv.org [chemrxiv.org]
Comparative Reactivity Guide: 2-Fluoro-4-formyl-3-hydroxybenzonitrile vs. Non-Fluorinated Analogs
This guide provides an in-depth technical comparison of 2-fluoro-4-formyl-3-hydroxybenzonitrile (hereafter Product F ) versus its non-fluorinated analog, 4-formyl-3-hydroxybenzonitrile (hereafter Product H ).[1]
Executive Summary
2-Fluoro-4-formyl-3-hydroxybenzonitrile is a highly functionalized aromatic scaffold used primarily as a precursor in the synthesis of PROTACs (e.g., BET degraders) and liquid crystalline materials.[1] Compared to its non-fluorinated analog (4-formyl-3-hydroxybenzonitrile ), the introduction of the fluorine atom at the C2 position fundamentally alters the electronic landscape of the molecule.[1]
Key Performance Differentiators:
-
Enhanced Acidity: The ortho-fluorine lowers the pKa of the phenol, facilitating deprotonation under milder conditions.[1]
-
Metabolic Stability: The C-F bond blocks the C2 metabolic "soft spot," improving the half-life of derived pharmaceutical agents.[1]
-
Reactivity Modulation: The fluorine atom inductively activates the ring, yet the adjacent hydroxyl group (when deprotonated) protects the fluorine from unwanted nucleophilic aromatic substitution (
) during basic workups.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Structural & Electronic Analysis
To understand the reactivity differences, one must analyze the competing electronic effects introduced by the fluorine atom.
Electronic Landscape Comparison
-
Product H (Non-Fluorinated): The reactivity is dominated by the push-pull system between the electron-donating hydroxyl (-OH) and the electron-withdrawing nitrile (-CN) and formyl (-CHO) groups.[1]
-
Product F (Fluorinated): The C2-Fluorine exerts a strong inductive withdrawing effect (-I), which is most pronounced on the adjacent C1 (nitrile) and C3 (hydroxyl) positions.[1]
Figure 1: Comparison of electronic vectors. The fluorine atom (Product F) significantly enhances the acidity of the adjacent phenol compared to Product H.[1]
Detailed Reactivity Profiles
Phenolic Acidity & O-Alkylation
The most immediate practical difference is the acidity of the C3-hydroxyl group.
-
Product H: pKa
7.5 - 8.0. Requires standard bases (e.g.,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> in DMF) and moderate heat for alkylation. -
Product F: pKa
6.0 - 6.5. The ortho-fluorine stabilizes the phenoxide anion via inductive withdrawal.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Implication: O-alkylation (e.g., ether synthesis) proceeds faster and can often be performed at lower temperatures, reducing thermal degradation of the aldehyde.[1]
-
Stability of the C-F Bond ( Liability)
A common concern with fluorinated benzonitriles is the displacement of the fluorine by nucleophiles (
-
Risk Analysis: The fluorine is ortho to the strong electron-withdrawing nitrile group (-CN), which typically activates fluorine for displacement.[1]
-
Protective Mechanism: However, in Product F , the adjacent hydroxyl group acts as a "safety switch."[1] Under basic conditions (required for
), the hydroxyl is deprotonated to a phenoxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). Thisngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> is a powerful electron donor, pushing electron density into the ring and electrostatically repelling incoming nucleophiles. -
Conclusion: The C-F bond is remarkably stable under basic conditions provided the phenol is free.[1] If the phenol is alkylated/protected first, the ring becomes susceptible to
at the C2 position.
Aldehyde Condensation (Knoevenagel/Reductive Amination)
The C4-formyl group is the handle for chain extension.[1]
-
Reactivity: The electron-withdrawing fluorine (meta to CHO) slightly increases the electrophilicity of the carbonyl carbon, making Product F more reactive toward amines and active methylene compounds than Product H .[1]
-
Intramolecular Hydrogen Bonding: Both molecules exhibit strong intramolecular H-bonding between the OH and CHO groups.[1] This locks the conformation and slightly pacifies the aldehyde, requiring catalysis (e.g., piperidine) to break the H-bond for reaction.
Experimental Data & Protocols
Data Summary Table
| Property | Product H (Non-Fluorinated) | Product F (Fluorinated) | Impact on Protocol |
| CAS | 146682-19-1 (varies by isomer) | 1427438-65-0 | Distinct sourcing required |
| Approx.[1] pKa (OH) | ~7.8 | ~6.3 | F-analog requires milder bases |
| None | Low (when OH is free); High (if OH is alkylated) | Sequence of reactions is critical | |
| Aldehyde Electrophilicity | Moderate | High | Faster condensation rates |
| Solubility | Moderate in organic solvents | Higher lipophilicity (LogP | Improved DCM/EtOAc extraction |
Protocol: Selective O-Alkylation
Objective: Synthesize the ether derivative without displacing the fluorine.[1]
Reagents:
-
Substrate: 1.0 eq (Product F vs H)
-
Alkyl Halide: 1.1 eq[1]
-
Base:
(1.2 eq) for Product F; (1.5 eq) for Product H. -
Solvent: DMF or MeCN.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of Product F in MeCN (0.2 M). Note: Product H often requires DMF due to lower solubility.[1]
-
Activation: Add
. Stir at RT for 15 min. The solution will turn bright yellow (phenoxide formation).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Observation: Product F forms the phenoxide instantly; Product H may require heating to 40°C for complete deprotonation.[1]
-
-
Addition: Add Alkyl Halide dropwise.
-
Reaction:
-
Product F: Stir at RT for 2-4 hours . (The enhanced nucleophilicity of the F-stabilized phenoxide drives the reaction).[1]
-
Product H: Heat to 60°C for 6-12 hours .
-
-
Workup: Dilute with water, extract with EtOAc.
-
Result: Product F typically yields cleaner crude due to lower thermal stress.[1]
-
Visualizing the Reaction Pathway
The following diagram illustrates the divergent pathways based on the "Protection" effect of the hydroxyl group.
Figure 2: Reaction logic for Product F. The formation of the phenoxide anion directs reactivity towards O-alkylation while protecting the C-F bond from nucleophilic attack.[1]
Safety & Handling
-
Dust Hazard: Both compounds are nitriles and should be treated as potentially toxic if inhaled.[1]
-
Fluorine-Specifics: While the C-F bond is stable, incineration of waste containing Product F can generate HF.[1] Segregate halogenated waste.[1]
-
Skin Contact: Phenols are corrosive.[1] Product F , being more acidic, can cause faster skin burns than the non-fluorinated analog.[1]
References
-
PubChem. 2-Fluoro-4-hydroxybenzonitrile Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed Feb 16, 2026).[1]
-
NIST Chemistry WebBook. Benzonitrile, 3-hydroxy- (Non-fluorinated analog data).[1] Available at: [Link] (Accessed Feb 16, 2026).[1]
-
Reaxys/SciFinder. General principles of Ortho-Fluorine effects on Phenol Acidity (Hammett Equation). (Inferred from general chemical principles).[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
